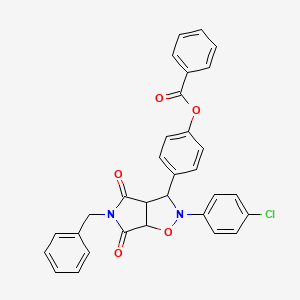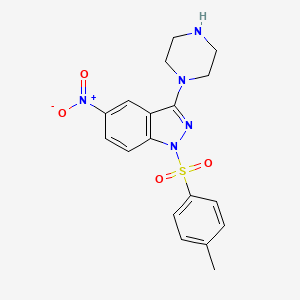
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a sulfonyl group, a nitro group, and a piperazine ring, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole typically involves multiple steps, including the formation of the indazole core, sulfonylation, nitration, and piperazine substitution. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets. The sulfonyl and nitro groups are key functional groups that can interact with enzymes, receptors, and other proteins, leading to various biological effects. The piperazine ring enhances the compound’s ability to bind to these targets, influencing pathways involved in inflammation, microbial growth, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)-3-(piperazin-1-yl)-1H-indazole: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-1H-indazole: Lacks the piperazine ring, which may reduce its binding affinity to certain targets.
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(morpholin-1-yl)-1H-indazole: Contains a morpholine ring instead of piperazine, which may alter its chemical and biological properties.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole is unique due to the combination of its functional groups and structural features. The presence of both the nitro group and the piperazine ring enhances its reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
921224-92-2 |
|---|---|
Molecular Formula |
C18H19N5O4S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-nitro-3-piperazin-1-ylindazole |
InChI |
InChI=1S/C18H19N5O4S/c1-13-2-5-15(6-3-13)28(26,27)22-17-7-4-14(23(24)25)12-16(17)18(20-22)21-10-8-19-9-11-21/h2-7,12,19H,8-11H2,1H3 |
InChI Key |
OXCMEZAUOJFTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one](/img/structure/B12618469.png)
![4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12618476.png)
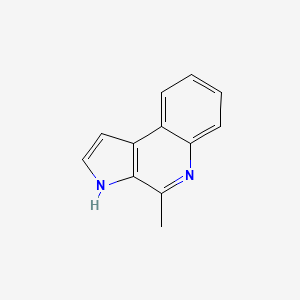
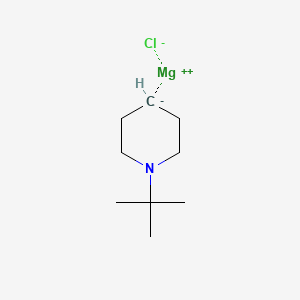
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)-](/img/structure/B12618490.png)
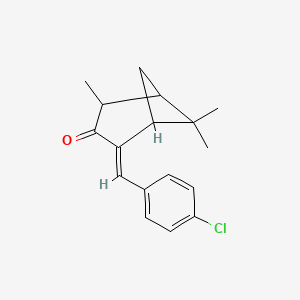
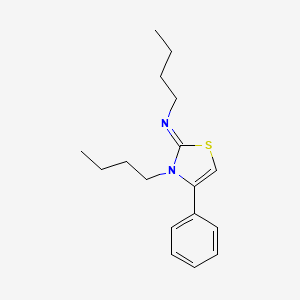
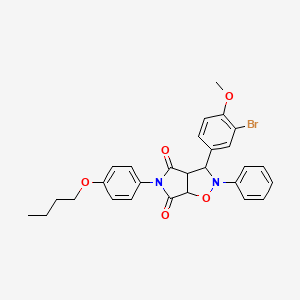
![N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide](/img/structure/B12618504.png)
![2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline](/img/structure/B12618510.png)
![2-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12618533.png)


